

In-Depth Technical Guide: Lipophilicity and Effects of 3,5-Dimethyl-1-adamantanol

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686

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Introduction

3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage is a well-recognized scaffold in medicinal chemistry, often incorporated into drug molecules to enhance their lipophilicity, metabolic stability, and to modulate their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the lipophilicity of **3,5-Dimethyl-1-adamantanol**, details established experimental protocols for its determination, and discusses the current understanding of its biological effects. It is noteworthy that **3,5-Dimethyl-1-adamantanol** is a known impurity of the Alzheimer's drug, Memantine (3,5-dimethyl-1-adamantanamine).^{[1][2]}

Physicochemical Properties

The core physicochemical properties of **3,5-Dimethyl-1-adamantanol** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₀ O	[3]
Molecular Weight	180.29 g/mol	[3]
CAS Number	707-37-9	[1]
Appearance	White to Off-White Solid	[2]
Predicted XlogP	3.5	[3]

Lipophilicity of 3,5-Dimethyl-1-adamantanol

Lipophilicity is a critical physicochemical parameter that significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, most commonly n-octanol and water.

Quantitative Lipophilicity Data

While experimentally determined logP or logD values for **3,5-Dimethyl-1-adamantanol** are not readily available in the current scientific literature, computational methods provide an estimated value.

Parameter	Value	Method	Source
XlogP	3.5	Computed	PubChem[3]
Experimental logP	Not Found	-	-
Experimental logD	Not Found	-	-

Note: The predicted XlogP value of 3.5 suggests that **3,5-Dimethyl-1-adamantanol** is a lipophilic compound.

Experimental Protocols for Lipophilicity Determination

For researchers wishing to experimentally determine the lipophilicity of **3,5-Dimethyl-1-adamantanol** or related compounds, the following are detailed standard protocols.

Shake-Flask Method for logP/logD Determination (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Materials:

- **3,5-Dimethyl-1-adamantanol**
- n-Octanol (HPLC grade, pre-saturated with aqueous buffer)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
- Glass vials with screw caps
- Vortex mixer
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **3,5-Dimethyl-1-adamantanol** in n-octanol.
 - Prepare the aqueous buffer and n-octanol phases by mutually saturating them by mixing for 24 hours followed by separation.
- Partitioning:
 - Add a known volume of the n-octanol stock solution to a vial containing a known volume of the aqueous buffer. The volume ratio can be adjusted depending on the expected

lipophilicity.

- Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
- Allow the two phases to separate by standing or by centrifugation.
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of **3,5-Dimethyl-1-adamantanol** in each phase using a suitable and validated analytical method.
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - $\log P = \log_{10}(P)$
 - For ionizable compounds, this value represents the logD at the specific pH of the aqueous buffer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Estimation

This is a rapid and less material-intensive indirect method for estimating logP based on the retention time of the compound on a nonpolar stationary phase.

Materials:

- **3,5-Dimethyl-1-adamantanol**
- HPLC system with a UV or MS detector
- Reversed-phase HPLC column (e.g., C18)

- Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- A set of standard compounds with known logP values.

Procedure:

- Calibration:
 - Inject the standard compounds with known logP values onto the HPLC system under isocratic conditions (a constant mobile phase composition).
 - Record the retention time (t_R) for each standard.
 - Calculate the capacity factor (k') for each standard using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Create a calibration curve by plotting the $\log(k')$ values against the known logP values of the standards.
- Sample Analysis:
 - Dissolve **3,5-Dimethyl-1-adamantanol** in the mobile phase.
 - Inject the sample onto the HPLC system using the same conditions as for the standards.
 - Record the retention time (t_R) of **3,5-Dimethyl-1-adamantanol**.
- Calculation:
 - Calculate the $\log(k')$ for **3,5-Dimethyl-1-adamantanol**.
 - Using the equation of the calibration curve, determine the logP value of **3,5-Dimethyl-1-adamantanol** from its $\log(k')$ value.

Biological Effects and Mechanism of Action

Currently, there is a significant lack of specific data in the peer-reviewed scientific literature regarding the biological effects, mechanism of action, and affected signaling pathways of **3,5-Dimethyl-1-adamantanol**.

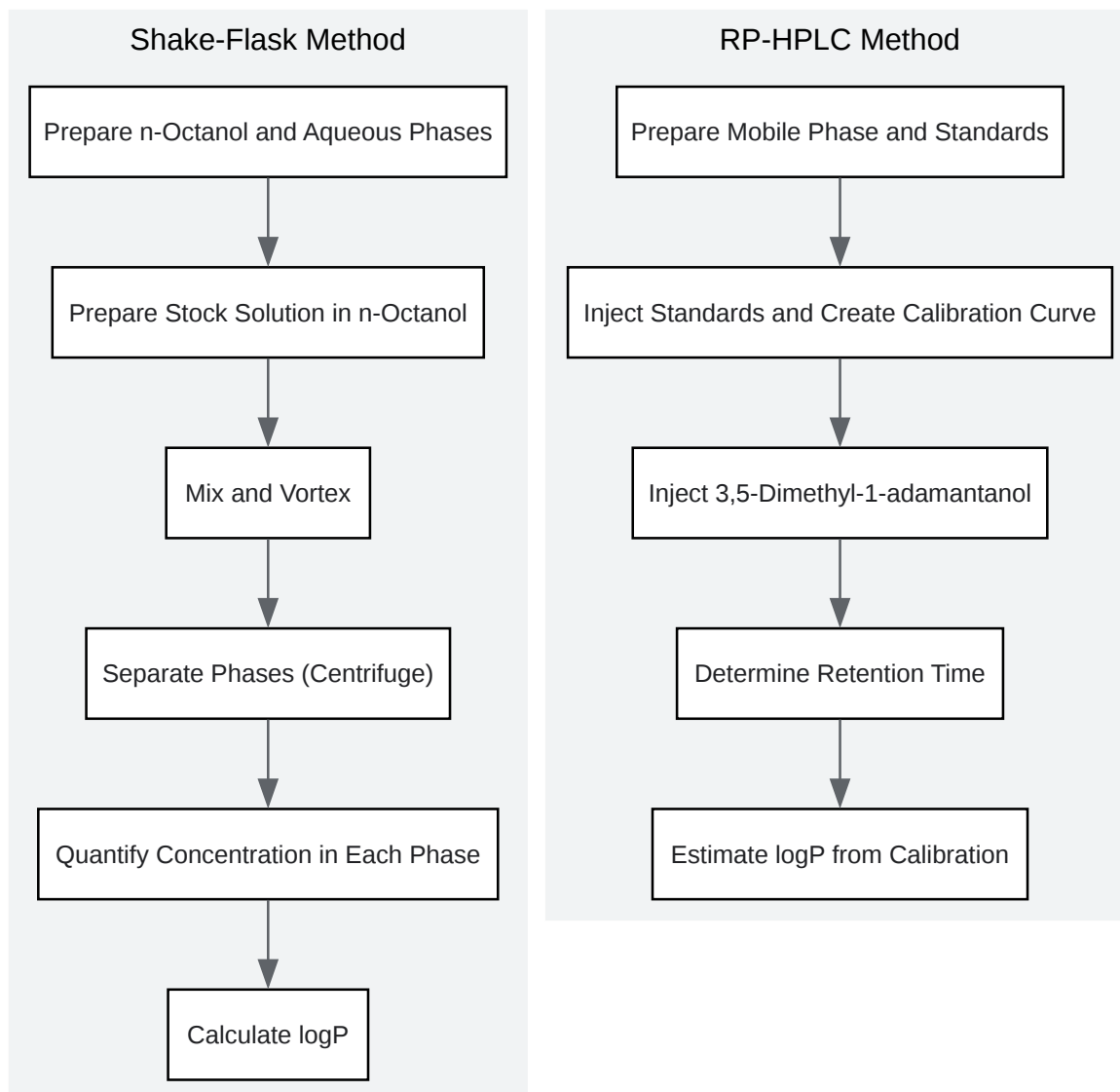
While the adamantane scaffold is present in numerous biologically active compounds, and derivatives of adamantane are known to exhibit a wide range of activities including antiviral and neurological effects, these properties cannot be directly extrapolated to **3,5-Dimethyl-1-adamantanol** without specific experimental evidence.^{[4][5]}

It is important to note that **3,5-Dimethyl-1-adamantanol** is an impurity of Memantine.^{[1][2]} Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its mechanism of action in the treatment of Alzheimer's disease is well-established.^[6] However, it is unknown if **3,5-Dimethyl-1-adamantanol** shares any of the NMDA receptor modulating properties of its parent drug. Further research is required to elucidate the specific biological activities of this compound.

Visualizations

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for the experimental determination of the partition coefficient (logP).



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Caption: General workflow for experimental logP determination.

Conclusion

3,5-Dimethyl-1-adamantanol is a lipophilic molecule, a characteristic attributed to its adamantane core, with a computationally predicted XlogP of 3.5. While detailed and standardized protocols for the experimental determination of its lipophilicity are well-established in the field, specific experimentally derived logP or logD values for this compound are currently unavailable. Furthermore, there is a notable absence of data on its specific biological effects

and mechanisms of action. Given its status as a known impurity of the neurologically active drug Memantine, future research into the pharmacological and toxicological profile of **3,5-Dimethyl-1-adamantanol** is warranted to fully understand its potential impact.

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